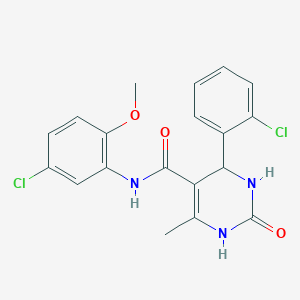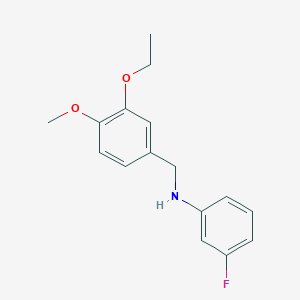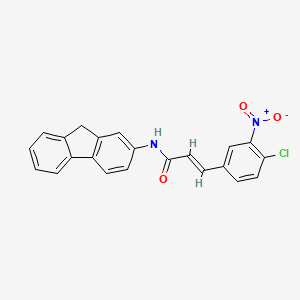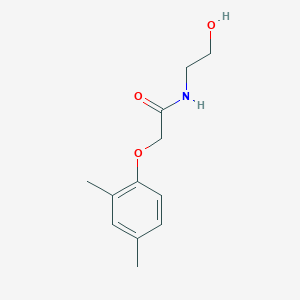![molecular formula C21H25N3O3S B4922762 N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide, commonly known as MPTP, is a synthetic compound that has been extensively studied in the field of neuroscience. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. The compound was accidentally discovered in the 1980s when a group of drug users developed Parkinson's-like symptoms after consuming a contaminated batch of a synthetic opioid. Since then, MPTP has been widely used in laboratory experiments to study the pathophysiology of Parkinson's disease and to develop new treatments for the disorder.
作用机制
MPTP is a prodrug that is converted into its active form, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra, which is the hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. The compound has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation in the brain. MPTP also alters the expression of various genes and proteins involved in the pathogenesis of Parkinson's disease. The compound has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to decrease the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
实验室实验的优点和局限性
MPTP has several advantages as a tool for studying Parkinson's disease. The compound selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This makes MPTP an ideal tool to study the mechanisms underlying the disorder and to test new therapies. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in studying the disease and testing new treatments. However, MPTP also has several limitations. The compound is highly toxic and can be dangerous to handle. MPTP also has a narrow therapeutic window, which makes it difficult to use in humans.
未来方向
There are several future directions for research on MPTP and Parkinson's disease. One direction is to develop new animal models of Parkinson's disease that are more representative of the human condition. Another direction is to study the role of non-dopaminergic neurons in the pathogenesis of Parkinson's disease. Recent studies have shown that non-dopaminergic neurons, such as cholinergic and serotonergic neurons, also play a role in the disorder. Another direction is to develop new therapies for Parkinson's disease that target the underlying mechanisms of the disorder, such as oxidative stress, mitochondrial dysfunction, and inflammation. Finally, there is a need for more research on the long-term effects of MPTP exposure on human health.
合成方法
MPTP can be synthesized using a multistep process starting from 2-acetylthiophene and benzoyl chloride. The first step involves the reaction of 2-acetylthiophene with sodium hydride to form the corresponding anion, which is then treated with benzoyl chloride to yield 2-benzoylthiophene. The second step involves the reaction of 2-benzoylthiophene with morpholine and phosgene to form the corresponding isocyanate, which is then treated with propylamine to yield N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide.
科学研究应用
MPTP has been extensively used in laboratory experiments to study the pathophysiology of Parkinson's disease and to develop new treatments for the disorder. The compound selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This makes MPTP an ideal tool to study the mechanisms underlying the disorder and to test new therapies. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in studying the disease and testing new treatments. MPTP has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in the pathogenesis of Parkinson's disease.
属性
IUPAC Name |
N-[(Z)-3-(3-morpholin-4-ylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-20(17-6-2-1-3-7-17)23-19(16-18-8-4-15-28-18)21(26)22-9-5-10-24-11-13-27-14-12-24/h1-4,6-8,15-16H,5,9-14H2,(H,22,26)(H,23,25)/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODPSTVGTWIEGK-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)



![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922729.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922756.png)
![4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4922767.png)
![6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4922769.png)